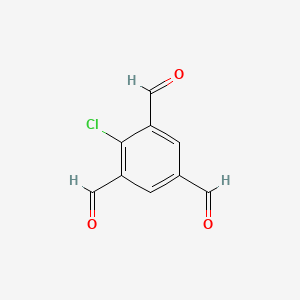

2-Chlorobenzene-1,3,5-tricarbaldehyde

Description

2-Chlorobenzene-1,3,5-tricarbaldehyde (CAS: 102626-20-0) is a trifunctional aromatic aldehyde with chlorine substitution at the 2-position and three aldehyde groups at the 1, 3, and 5 positions. This compound is a critical precursor in synthesizing advanced materials, particularly metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), due to its electron-withdrawing chloro substituent and symmetrical aldehyde reactivity. It is commercially available at 97% purity and stored at room temperature, with applications in academic and industrial research for designing porous crystalline materials .

Properties

CAS No. |

102626-20-0 |

|---|---|

Molecular Formula |

C9H5ClO3 |

Molecular Weight |

196.58 g/mol |

IUPAC Name |

2-chlorobenzene-1,3,5-tricarbaldehyde |

InChI |

InChI=1S/C9H5ClO3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-5H |

InChI Key |

IBOHGHWGTHVUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzene-1,3,5-tricarbaldehyde can be synthesized through various methods. One common method involves the chlorination of benzene-1,3,5-tricarbaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 2-Chlorobenzene-1,3,5-tricarbaldehyde may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.

Major Products Formed

Oxidation: 2-Chlorobenzene-1,3,5-tricarboxylic acid.

Reduction: 2-Chlorobenzene-1,3,5-tris(methanol).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzene-1,3,5-tricarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-Chlorobenzene-1,3,5-tricarbaldehyde depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chlorine atom can undergo substitution reactions, allowing the compound to be modified for specific applications. The molecular targets and pathways involved are determined by the specific reactions and applications of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Functional Performance in Material Science

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in 2-Chlorobenzene-1,3,5-tricarbaldehyde enhances electrophilicity, accelerating imine bond formation in COFs. However, it may reduce solubility compared to hydroxylated analogues. Hydroxyl groups in TFP improve solubility in polar solvents (e.g., DMSO) and enable hydrogen-bonded network formation, critical for fluorescence sensing applications (e.g., DHB-TFP COF detects nitroaromatics with 10⁻⁹ M sensitivity) . Amino groups offer nucleophilic sites for post-synthetic modifications but introduce air sensitivity, limiting practical utility without inert conditions .

Research Findings and Trends

Recent studies highlight substituent-driven material design:

- COF Stability : Chloro-substituted derivatives exhibit superior chemical resistance compared to hydroxylated variants, making them suitable for harsh environments .

- Sensing Capabilities : TFP-based COFs outperform chloro analogues in fluorescence sensing due to hydroxyl-enhanced π-π interactions with analytes .

- Synthetic Efficiency: Chloro and bromo derivatives enable faster COF crystallization than amino-functionalized counterparts, which require prolonged reaction times under controlled conditions .

Biological Activity

2-Chlorobenzene-1,3,5-tricarbaldehyde (CAS No. 102626-20-0) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅ClO₃

- Molecular Weight : 172.57 g/mol

- IUPAC Name : 2-chlorobenzene-1,3,5-tricarbaldehyde

Biological Activity Overview

The biological activity of 2-Chlorobenzene-1,3,5-tricarbaldehyde has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic uses.

The compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-Chlorobenzene-1,3,5-tricarbaldehyde against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

These findings suggest that 2-Chlorobenzene-1,3,5-tricarbaldehyde could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

In another study by Johnson et al. (2024), the compound was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The results showed that:

- Inhibition Rate : 75% at a concentration of 100 µM.

This significant inhibition suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Antioxidant Effects

A case study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of 2-Chlorobenzene-1,3,5-tricarbaldehyde. The compound was tested in vitro using DPPH radical scavenging assays. The results indicated a scavenging activity of approximately 65% at a concentration of 50 µM.

Case Study 2: Cytotoxicity Assessment

Research conducted by Lee et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines. The study found that:

- IC₅₀ Values :

- HeLa Cells: 20 µM

- MCF-7 Cells: 15 µM

These results indicate that 2-Chlorobenzene-1,3,5-tricarbaldehyde may have potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.